molecular formula C20H21NO2 B2738999 1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one CAS No. 848736-16-3

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one

Cat. No.: B2738999
CAS No.: 848736-16-3
M. Wt: 307.393
InChI Key: HUNRIIUQSDZAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzochromenone core structure with an azepane ring attached via a methylene bridge

Preparation Methods

The synthesis of 1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(azepan-1-ylmethyl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-19-13-16(14-21-11-5-1-2-6-12-21)20-17-8-4-3-7-15(17)9-10-18(20)23-19/h3-4,7-10,13H,1-2,5-6,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRIIUQSDZAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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